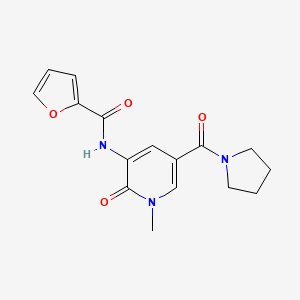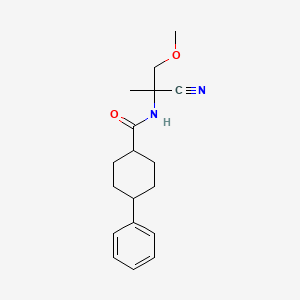
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide exerts its effects by inhibiting GABA aminotransferase, an enzyme that catalyzes the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity for GABA aminotransferase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it readily available for use in laboratory experiments.
One limitation of this compound is that it has a relatively short half-life, which may limit its therapeutic potential. Additionally, the effects of this compound on GABAergic neurotransmission may vary depending on the brain region and cell type being studied, highlighting the need for careful experimental design and interpretation.
Orientations Futures
There are several future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of epilepsy and substance use disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these populations.
Another area of interest is the role of GABAergic neurotransmission in other physiological and pathological conditions, such as anxiety, depression, and neurodegenerative diseases. This compound may be a valuable tool for studying the role of GABAergic neurotransmission in these conditions and developing new therapeutic strategies.
In conclusion, this compound is a potent and selective inhibitor of GABA aminotransferase that has potential therapeutic applications in the treatment of epilepsy and substance use disorders. Its effects on GABAergic neurotransmission make it a valuable tool for scientific research, and future studies may reveal additional applications and mechanisms of action.
Méthodes De Synthèse
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-phenylcyclohexanone with ethyl cyanoacetate, followed by reaction with isopropylamine and subsequent hydrolysis to yield the desired product. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and substance use disorders. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction, suggesting a potential role in the treatment of substance use disorders.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(12-19,13-22-2)20-17(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-7,15-16H,8-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACYVSNFZSPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

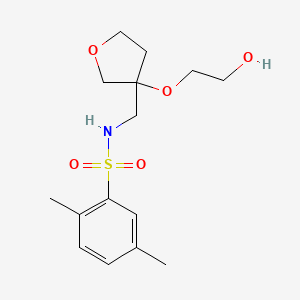
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
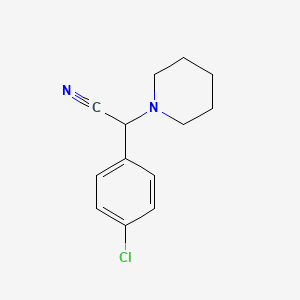
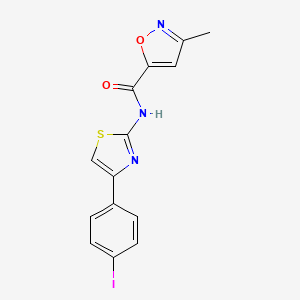



![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)
![1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2925300.png)
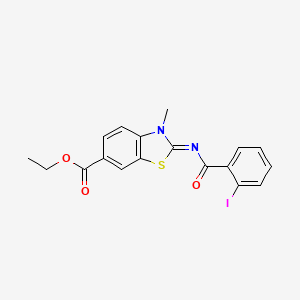
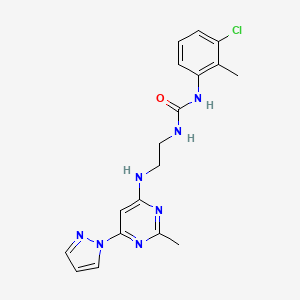
![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)

